Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-
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Overview
Description
Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-: is an organosilicon compound with the molecular formula C9H14OSSi . This compound features a silane group bonded to a trimethyl group and an ethenyl group substituted with a thienyl ring. The presence of the thienyl ring imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with 1-(2-thienyl)ethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography .
Industrial Production Methods: Industrial production of Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving high-purity products .
Chemical Reactions Analysis
Types of Reactions: Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines are employed in substitution reactions
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted silanes depending on the nucleophile used
Scientific Research Applications
Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biological assays.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of specialty polymers and as a surface modifier in materials science
Mechanism of Action
The mechanism of action of Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds.
Pathways Involved: The compound can participate in radical-mediated polymerization, nucleophilic substitution, and electrophilic addition reactions.
Comparison with Similar Compounds
Trimethylsilane: An organosilicon compound with a similar silane group but without the thienyl and ethenyl substituents.
Ethynyltrimethylsilane: Contains an ethynyl group instead of the ethenyl group, leading to different reactivity and applications.
Uniqueness: Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]- is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .
Properties
CAS No. |
62889-07-0 |
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Molecular Formula |
C9H14OSSi |
Molecular Weight |
198.36 g/mol |
IUPAC Name |
trimethyl(1-thiophen-2-ylethenoxy)silane |
InChI |
InChI=1S/C9H14OSSi/c1-8(10-12(2,3)4)9-6-5-7-11-9/h5-7H,1H2,2-4H3 |
InChI Key |
GUPNOGNXUZRKJB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CC=CS1 |
Origin of Product |
United States |
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